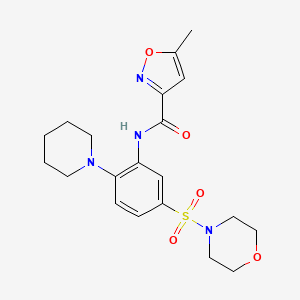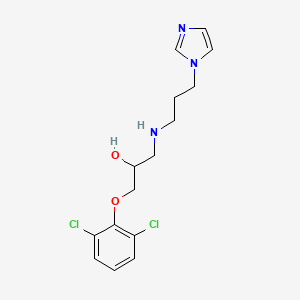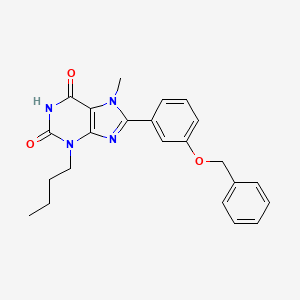![molecular formula C20H26N4OS B7534919 (1-Benzylpyrrolidin-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B7534919.png)
(1-Benzylpyrrolidin-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Benzylpyrrolidin-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone, commonly referred to as BTDM, is a chemical compound that has been studied for its potential use in scientific research. It belongs to the class of synthetic cathinones, which are psychoactive substances that have been designed to mimic the effects of natural stimulants like cocaine and amphetamines. BTDM has been shown to have a unique chemical structure that makes it a promising candidate for further study.
Mecanismo De Acción
BTDM works by binding to certain receptors in the brain, specifically the dopamine transporter. This prevents dopamine from being reabsorbed into the neurons, leading to an increase in dopamine levels in the brain. This increase in dopamine can lead to a variety of effects, including increased energy, improved mood, and decreased appetite.
Biochemical and Physiological Effects
Studies have shown that BTDM has a number of biochemical and physiological effects on the body. In addition to its effects on dopamine levels, it has also been shown to increase levels of other neurotransmitters like norepinephrine and serotonin. This can lead to a variety of effects on the body, including increased heart rate, blood pressure, and body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BTDM in lab experiments is that it has a unique chemical structure that makes it a promising candidate for further study. Its effects on the brain and nervous system are also of interest to researchers studying addiction and other related conditions. However, there are also limitations to its use in lab experiments, including the potential for abuse and the need for strict safety protocols to be followed.
Direcciones Futuras
There are a number of future directions that could be explored in regards to BTDM. One area of research could focus on its potential use as a treatment for addiction or other related conditions. Another area of research could focus on developing new synthetic cathinones with even more potent effects on the brain and nervous system. Overall, BTDM has the potential to be a valuable tool for scientific research in a variety of fields.
Métodos De Síntesis
The synthesis of BTDM involves a series of chemical reactions that can be carried out in a laboratory setting. One common method involves starting with a precursor compound, such as 2-bromothiazole, and reacting it with other chemicals to produce the final product. The exact process can vary depending on the specific conditions used, but the end result is a pure sample of BTDM that can be used for research purposes.
Aplicaciones Científicas De Investigación
BTDM has been studied for its potential use in a variety of scientific applications. One area of research has focused on its effects on the brain and nervous system. Studies have shown that BTDM acts as a dopamine reuptake inhibitor, which means that it can increase the levels of dopamine in the brain. This can lead to feelings of euphoria and increased energy, similar to the effects of other stimulants.
Propiedades
IUPAC Name |
(1-benzylpyrrolidin-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4OS/c25-19(18-8-4-10-24(18)16-17-6-2-1-3-7-17)22-11-5-12-23(14-13-22)20-21-9-15-26-20/h1-3,6-7,9,15,18H,4-5,8,10-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHHZJDHHUSOTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(=O)N3CCCN(CC3)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzylpyrrolidin-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(dimethylamino)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-5-nitrobenzamide](/img/structure/B7534860.png)

![2-(methoxymethyl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7534873.png)
![[2-[(3,5-Dichloro-4-methylpyridin-2-yl)amino]-2-oxoethyl] 2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carboxylate](/img/structure/B7534884.png)
![N-[2-(diethylamino)-2-oxoethyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B7534893.png)
![(3-Fluoro-4-methylphenyl)-[4-[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]piperazin-1-yl]methanone](/img/structure/B7534903.png)



![N-[(4-methoxyphenyl)methyl]-5-thia-1,7-diazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,9,11-pentaene-4-carboxamide](/img/structure/B7534916.png)
![2-(4-Chlorophenyl)-5-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3,4-oxadiazole](/img/structure/B7534920.png)
![1-methyl-N-[4-(2-morpholin-4-ylethylcarbamoyl)phenyl]-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7534922.png)